molecular formula C14H20FN3O2 B1445509 tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1279029-66-1

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1445509
M. Wt: 281.33 g/mol
InChI Key: BRGCBYTUEBQKJV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 . It is a type of heterocyclic building block .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and X-ray Diffraction Studies : A derivative of tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate was synthesized and characterized using spectroscopic techniques and X-ray diffraction. This compound showed moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • In Vitro Antibacterial and Anthelmintic Activity : The synthesized tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate derivative was screened for antibacterial and anthelmintic activity, showing poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • Crystal and Molecular Structure : Another derivative of tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate was studied for its crystal and molecular structure, providing insights into the bond lengths, angles, and typical features of the piperazine-carboxylate (Mamat et al., 2012).

Crystallographic Analysis

  • X-ray Crystallographic Analysis : The X-ray crystallographic analysis of different derivatives of tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate reveals detailed molecular structures and intermolecular interactions (Gumireddy et al., 2021).

Anticorrosive Properties

  • Investigation of Anticorrosive Behavior : A study focused on the synthesis and anticorrosive activity of a tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate derivative, revealing its potential in protecting steel surfaces in corrosive environments (Praveen et al., 2021).

Chemical Synthesis

  • Chemical Synthesis of Derivatives : Various studies have been conducted on the chemical synthesis of tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate derivatives, highlighting their potential as intermediates for pharmacological and other applications (Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCBYTUEBQKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SL McDonald, CE Hendrick, KJ Bitting… - Organic syntheses; an …, 2015 - ncbi.nlm.nih.gov
Caution! Reactions and subsequent operations involving peracids and peroxy compounds should be run behind a safety shield. For relatively fast reactions, the rate of addition of the …
Number of citations: 13 www.ncbi.nlm.nih.gov
SL McDonald, SL McDonald - … Electrophilic Amination of sp2 and sp3 C …, 2016 - Springer
Heteroaromatic amines are key structural motifs that are widely found in biologically important molecules and medicines; therefore, efficient methods for the synthesis of these important …
Number of citations: 2 link.springer.com
KJ Bitting - 2018 - search.proquest.com
Carbon–hydrogen bond functionalization is a highly desirable transformation as C–H bonds are plentiful in feedstock chemicals and the direct introduction of valuable functional groups …
Number of citations: 2 search.proquest.com

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